2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline
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Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline typically involves the condensation of 2-mercaptobenzimidazole with quinoline derivatives. One common method includes the reaction of 2-mercaptobenzimidazole with 2-chloromethylquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline involves its interaction with various molecular targets. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA. This binding can interfere with the replication and transcription processes, leading to its antimicrobial and antiviral effects. Additionally, the compound can inhibit specific enzymes and receptors involved in cancer cell proliferation, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Known for its antimicrobial and antifungal properties.
Quinoline: Widely used in the synthesis of antimalarial drugs.
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide: Investigated for its antibacterial and antifungal activities
Uniqueness
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline stands out due to its combined structural features of benzimidazole and quinoline, which endow it with a broader spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-2-6-13-12(5-1)9-10-17(20-13)21-11-16-18-14-7-3-4-8-15(14)19-16/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWPGHEDOHDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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